molecular formula C7H10F3N3 B1524096 2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]ethan-1-amine CAS No. 1247345-12-5

2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]ethan-1-amine

Cat. No. B1524096
CAS RN: 1247345-12-5
M. Wt: 193.17 g/mol
InChI Key: ZPHQWFBNXCXWHK-UHFFFAOYSA-N
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Description

“2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]ethan-1-amine” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a trifluoroethyl group, which is a type of alkyl group that contains three fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring and a trifluoroethyl group . The imidazole ring is a heterocyclic compound that consists of two nitrogen atoms and three carbon atoms . The trifluoroethyl group is an alkyl group substituted with three fluorine atoms .


Chemical Reactions Analysis

Imidazole compounds are known for their broad range of chemical and biological properties . They can participate in various chemical reactions and have been used as synthons in the development of new drugs .

Scientific Research Applications

Lithium-Sulfur Batteries

This compound has been utilized in the development of Lithium-Sulfur (Li-S) batteries . As a co-solvent in electrolytes, it helps to improve the performance of these batteries by reducing the solubility of polysulfides, which in turn enhances the cycle stability and coulombic efficiency .

Electrolyte Additive Interactions

In the field of lithium-ion batteries , the compound is studied for its interactions with cathode materials. Specifically, it’s used to understand how electrolyte additives can affect surface destabilization issues in lithium transition metal-oxide cathodes when charged to high voltages .

Enantioselective Synthesis

The compound serves as a reagent in the enantioselective synthesis of cyclic N-aryl hydroxamic acids. This process involves phase-transfer catalyzed alkylation, which is crucial for producing specific chiral molecules .

Organic Synthesis

It’s also used in organic synthesis as a trifluoroethylation reagent for various nucleophiles. This includes amines, peptides, alcohols, and others, showcasing its versatility in chemical reactions .

Flame Retardancy in Batteries

In the safety domain, this compound is synthesized and added to electrolytes to reduce flammability. This application is particularly important for lithium-ion battery safety , as it significantly decreases the self-extinguishing time (SET) of the electrolyte .

Mechanism of Action

properties

IUPAC Name

2-[1-(2,2,2-trifluoroethyl)imidazol-2-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3/c8-7(9,10)5-13-4-3-12-6(13)1-2-11/h3-4H,1-2,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHQWFBNXCXWHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)CCN)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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